![molecular formula C9H18O3 B14143172 Propan-2-yl 3-[(propan-2-yl)oxy]propanoate CAS No. 4220-74-0](/img/structure/B14143172.png)
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is an organic compound with the molecular formula C9H18O3. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate can be synthesized through esterification. The reaction involves the condensation of propan-2-ol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its constituent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Propan-2-ol and 3-hydroxypropanoic acid.
Reduction: Propan-2-yl 3-hydroxypropanoate.
Transesterification: A new ester and alcohol depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of propan-2-yl 3-[(propan-2-yl)oxy]propanoate primarily involves its hydrolysis to release propan-2-ol and 3-hydroxypropanoic acid. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process releases the constituent alcohol and acid, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl acetate: An ester formed from propan-2-ol and acetic acid.
Propan-2-yl butanoate: An ester formed from propan-2-ol and butanoic acid.
Propan-2-yl propanoate: An ester formed from propan-2-ol and propanoic acid.
Uniqueness
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is unique due to its specific ester linkage involving 3-hydroxypropanoic acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo hydrolysis and release biologically active components also adds to its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
4220-74-0 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
propan-2-yl 3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C9H18O3/c1-7(2)11-6-5-9(10)12-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
KKIHPJWQDHMAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


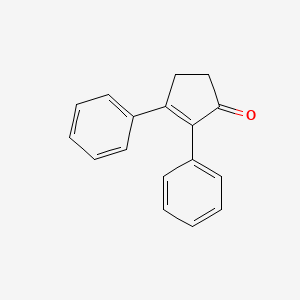
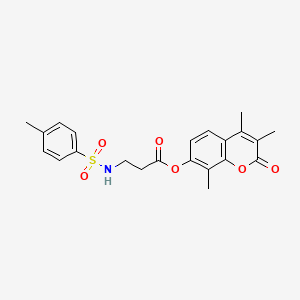
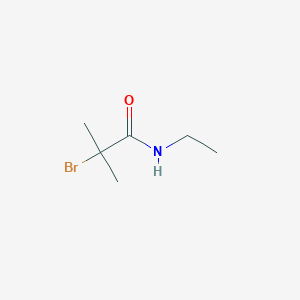
methanone](/img/structure/B14143115.png)
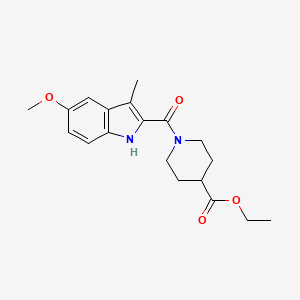
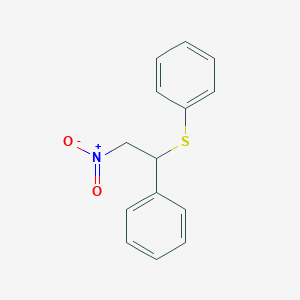
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
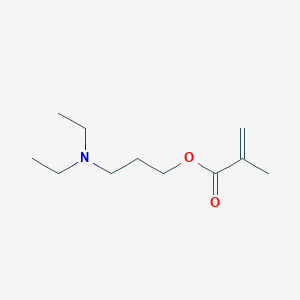
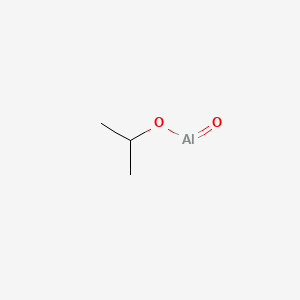
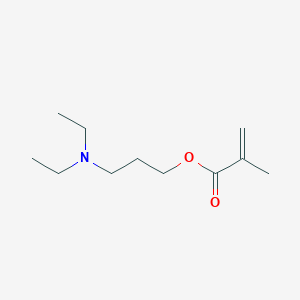

![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
